Ethyl 3-hydroxypyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-6(10)9-4-3-8-5/h3-4H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVLUWPBPZKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Hydroxypyrazine 2 Carboxylate
Conventional Synthetic Pathways
Conventional approaches to ethyl 3-hydroxypyrazine-2-carboxylate typically involve the initial formation of the pyrazine (B50134) ring system, followed by functional group manipulations such as esterification. These methods are well-established and rely on fundamental organic reactions.
Strategies Involving Pyrazine Ring Formation
The construction of the 3-hydroxypyrazine-2-carboxylate scaffold is a critical step in its synthesis. A common strategy involves the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. A notable pathway commences with the reaction of 2-aminomalonamide with glyoxal (B1671930) in an aqueous solution of sodium hydroxide (B78521). This reaction proceeds at controlled temperatures, initially cooled and then gradually warmed, to yield 3-hydroxypyrazine-2-carboxamide (B1682577) with high efficiency. chemicalbook.com Subsequent hydrolysis of the amide group to a carboxylic acid, followed by esterification, would lead to the desired ethyl ester.
Another approach to building the pyrazine ring involves the reaction of an oxime derivative with ethylenediamine (B42938). For instance, a related compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, is synthesized by treating ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with ethylenediamine in the presence of trialkyl phosphites and a carboxylic acid. researchgate.net This general strategy highlights the versatility of using diamines to form the pyrazine heterocycle from appropriate keto-ester precursors.
Esterification and Hydroxylation Approaches
A direct and common method to obtain this compound is through the esterification of its corresponding carboxylic acid, 3-hydroxypyrazine-2-carboxylic acid. This transformation is typically achieved via Fischer esterification, where the carboxylic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. bangor.ac.uknih.gov This equilibrium-driven reaction necessitates the use of excess ethanol to favor the formation of the ethyl ester.
Alternatively, though less direct, hydroxylation of a pre-existing ethyl pyrazine-2-carboxylate (B1225951) could be considered. While specific methods for the direct hydroxylation at the 3-position of the pyrazine ring are not extensively detailed for this particular ester, general methodologies for the hydroxylation of aromatic and heteroaromatic rings exist, often involving strong oxidizing agents or enzymatic pathways.
Precursor Chemistry and Starting Material Considerations
For pathways involving the modification of a pre-formed pyrazine ring, 3-aminopyrazine-2-carboxylic acid serves as a versatile precursor. bangor.ac.ukresearchgate.net This compound can be esterified first, followed by conversion of the amino group to a hydroxyl group through diazotization and subsequent hydrolysis. Another potential starting material is ethyl 2,2-diethoxyacetate, which has been used in the synthesis of related substituted pyrazine derivatives. bangor.ac.uk
The following table summarizes key starting materials and their roles in the synthesis of this compound and its precursors.
| Starting Material | Intermediate/Target | Synthetic Step | Reference |
| 2-Aminomalonamide | 3-Hydroxypyrazine-2-carboxamide | Pyrazine Ring Formation | chemicalbook.com |
| Glyoxal | 3-Hydroxypyrazine-2-carboxamide | Pyrazine Ring Formation | chemicalbook.com |
| 3-Hydroxypyrazine-2-carboxylic acid | This compound | Esterification | bangor.ac.ukresearchgate.net |
| 3-Aminopyrazine-2-carboxylic acid | Methyl 3-aminopyrazine-2-carboxylate | Esterification | bangor.ac.uk |
| Ethyl 2,2-diethoxyacetate | Isoxazolo[4,5-b]pyrazine derivative | Precursor to substituted pyrazines | bangor.ac.uk |
Advanced and Green Chemistry Approaches
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. For the synthesis of this compound, advanced approaches such as catalytic routes and microwave-assisted synthesis offer significant advantages over conventional methods.
Catalytic Synthesis Routes
Catalysis offers the potential for milder reaction conditions, higher selectivity, and reduced waste. In the context of synthesizing pyrazine derivatives, various catalytic systems have been explored. For instance, palladium-catalyzed cross-coupling reactions are employed in the synthesis of functionalized pyrazines. bangor.ac.uk While a direct catalytic synthesis for this compound is not prominently reported, the principles can be applied. For example, a catalytic system could potentially be developed for the direct hydroxylation of ethyl pyrazine-2-carboxylate, or for the efficient construction of the pyrazine ring from simpler precursors under catalytic conditions. The use of biocatalysts, such as enzymes, also represents a green chemistry approach for related transformations.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The intramolecular cyclization step to form heterocyclic rings, a key part of pyrazine synthesis, can be significantly enhanced by microwave irradiation. nih.gov For example, the synthesis of related thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives saw a dramatic reduction in reaction time from 60 minutes to 20 minutes with an increase in yield when using microwave heating for the cyclization step. nih.gov
This technology could be applied to the synthesis of this compound in several ways. The initial condensation reaction to form the pyrazine ring could be accelerated, as could the subsequent esterification of 3-hydroxypyrazine-2-carboxylic acid. The following table illustrates a hypothetical comparison of conventional versus microwave-assisted synthesis for a key reaction step.
| Reaction Step | Method | Reaction Time | Yield | Reference |
| Intramolecular Cyclization | Conventional Heating | 60 min | 66-75% | nih.gov |
| Intramolecular Cyclization | Microwave Irradiation | 20 min | 80-88% | nih.gov |
The application of microwave technology presents a promising avenue for the efficient and rapid synthesis of this compound.
Flow Chemistry Methodologies
The application of continuous flow chemistry to the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic compounds has gained considerable traction as an alternative to traditional batch processing. capes.gov.br This methodology offers significant advantages, including enhanced heat and mass transfer, improved safety profiles for handling hazardous intermediates, and superior reaction control, which often translates to higher yields and purity. nih.gov
While specific literature detailing a complete end-to-end flow synthesis of this compound is not extensively published, the synthesis of related pyrazine and other nitrogen-containing heterocyclic structures demonstrates the feasibility of this approach. For instance, multi-step flow processes have been successfully developed for complex molecules, integrating synthesis, extraction, and purification into a single, continuous operation. nih.gov A reported synthesis of tetrahydropyridopyrazine derivatives utilized a continuous flow hydrogenation reactor where hydrogen was generated in-situ, showcasing the integration of multiple reaction steps (hydrogenation and cyclization) in one process. researchgate.net
A hypothetical flow synthesis for a pyrazine scaffold could involve pumping a stream of the starting materials, such as a glyoxal derivative and an aminomalonamide derivative, through a heated reactor coil or a packed-bed reactor containing a solid-phase catalyst. The precise control over residence time and temperature in a microreactor allows for the rapid optimization of the cyclization and subsequent aromatization steps. This approach minimizes the handling of unstable intermediates and allows for safe operation at elevated temperatures and pressures, conditions that can significantly accelerate reaction rates. nih.gov The scalability of such a process is a key advantage, as increasing production volume is achieved by extending the operational run time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning large-volume batch reactors. jst.org.in
Solvent-Free or Environmentally Benign Syntheses
Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. Several strategies are applicable to the synthesis of this compound and its precursors.
One-pot syntheses, which minimize solvent use and waste from intermediate work-up and purification steps, represent a significant green advancement. A method for synthesizing a related compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, proceeds in a one-pot fashion without any solvent change, demonstrating the potential for more streamlined and less wasteful processes. figshare.comresearchgate.net The synthesis of 3-hydroxypyrazine-2-carboxamide, a direct precursor to the target molecule's corresponding acid, has been achieved in high yield using an aqueous solution of sodium hydroxide, which is an environmentally benign solvent. chemicalbook.com
The use of alternative energy sources is another cornerstone of green chemistry.
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating. For the intramolecular cyclization step in the formation of similar heterocyclic systems, microwave irradiation reduced the reaction time from 60 minutes to just 20 minutes, while increasing yields from a range of 66-75% to 80-88%. nih.gov
Ultrasonication: Ultrasound can be used to enhance reaction rates and yields in heterogeneous systems. In the multicomponent synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium, ultrasonication resulted in a 98% yield in 10 minutes, compared to 83% yield after 1 hour using conventional methods. nih.gov
Solar Radiation: For certain multi-component reactions, concentrated solar radiation has been employed as a catalyst- and solvent-free energy source. In the synthesis of pyranopyrazole derivatives, a mixture of reactants formed a precipitate within 3-4 minutes under concentrated solar radiation, showcasing a highly efficient and environmentally friendly approach. nih.gov
These solvent-free or reduced-solvent methods, combined with alternative energy sources, offer promising avenues for the environmentally sustainable production of pyrazine derivatives.
Yield Optimization and Purity Considerations in Synthesis
Maximizing product yield and ensuring high purity are critical for the economic viability and pharmaceutical applicability of any synthetic route. Optimization often involves a systematic study of reaction parameters, including stoichiometry, temperature, reaction time, and catalyst choice.
A pertinent example is the optimization of the nitration of 3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of related functionalized pyrazines. uns.ac.id Researchers found that by carefully adjusting the ratio of the substrate to the nitrating agent (potassium nitrate) and the reaction temperature, the yield could be significantly improved. The study demonstrated that a substrate-to-KNO₃ ratio of 1:2 and a reaction temperature of 50°C, followed by precipitation at 0°C, increased the yield from a previously reported 48% to a consistent 77-80%. uns.ac.id
Table 1: Optimization of Nitration Yield for a Pyrazine Intermediate
| Parameter | Condition A (Previous Work) | Condition B (Optimized) |
|---|---|---|
| Substrate:KNO₃ Ratio | Not specified | 1:2 |
| H₂SO₄ Volume | Not specified | 12 mL / gram substrate |
| Reaction Temperature | Not specified | 50°C |
| Precipitation Temperature | Not specified | 0°C |
| Reported Yield | 48% | 77-80% |
Data sourced from a study on the optimization of 3-hydroxy-6-nitropyrazine-2-carboxamide synthesis. uns.ac.id
Industrial Scale-Up Feasibility of Synthetic Routes
The transition of a synthetic route from a laboratory bench to an industrial scale presents numerous challenges, including safety, cost, reproducibility, and regulatory compliance. The feasibility of scaling up the synthesis of this compound is highly dependent on the chosen methodology.
Traditional batch manufacturing, while well-established, can pose significant safety risks when scaled up, especially for reactions that are highly exothermic or involve hazardous reagents. The large volume of reactants increases the risk of thermal runaway, and the handling of toxic materials on a large scale requires extensive engineering controls.
Continuous flow chemistry, as discussed in section 2.2.3, is widely regarded as a superior technology for industrial scale-up. capes.gov.br Its key advantages in an industrial context include:
Enhanced Safety: The small internal volume of flow reactors means that only a tiny amount of material is reacting at any given moment, drastically reducing the risk associated with hazardous intermediates or exothermic events. nih.gov
Process Consistency: The precise digital control over parameters like temperature, pressure, and flow rate ensures high reproducibility from run to run, leading to a more consistent product quality, which is a critical factor in pharmaceutical manufacturing.
Scalability: As previously mentioned, scaling up a flow process typically involves longer run times or parallelization ("numbering-up") rather than the costly and time-consuming redesign of large-scale batch reactors. jst.org.in This has been demonstrated in the production of various APIs, where flow systems have achieved outputs of several grams per hour. jst.org.in
Economic Efficiency: The potential for automation, reduced waste, and higher yields can lead to a more cost-effective and environmentally friendly manufacturing process on an industrial scale.
Given these benefits, synthetic routes for this compound that are designed or adapted for continuous flow processing are considered highly feasible for industrial scale-up, offering a safer, more efficient, and more reliable manufacturing platform. researchgate.net
Chemical Reactivity and Transformation of Ethyl 3 Hydroxypyrazine 2 Carboxylate
Reactions at the Ester Group
The ethyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.
Hydrolysis and Transesterification Reactions
The ester functional group of Ethyl 3-hydroxypyrazine-2-carboxylate can be readily cleaved through hydrolysis. This reaction, typically catalyzed by an acid or a base, yields the corresponding 3-hydroxypyrazine-2-carboxylic acid and ethanol (B145695). Basic hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the ethoxide leaving group. Subsequent acidification is required to protonate the carboxylate salt to form the free carboxylic acid. nih.gov
Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This process exchanges the ethyl group for a different alkyl or aryl group, resulting in a new ester. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the ethanol by-product to drive the reaction to completion.
Table 1: Representative Hydrolysis and Transesterification Reactions
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Base-catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. HCl (aq) | 3-Hydroxypyrazine-2-carboxylic acid |
| Acid-catalyzed Hydrolysis | H₂SO₄ (aq), Heat | 3-Hydroxypyrazine-2-carboxylic acid |
Reductions to Aldehydes or Alcohols
The ester group can be reduced to either a primary alcohol or, with more difficulty, an aldehyde.
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. libretexts.orglibretexts.org The reaction of this compound with LiAlH₄ in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield (3-hydroxypyrazin-2-yl)methanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the ester carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to form the primary alcohol. chemguide.co.ukyoutube.com
Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive towards hydride reagents than the starting ester. However, specialized reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes achieve this partial reduction.
Table 2: Reduction of this compound
| Reagent | Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ workup | (3-Hydroxypyrazin-2-yl)methanol |
Amidation and Related Nucleophilic Acyl Substitutions
The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of amides. This process, known as aminolysis, typically requires heating and may be slow. The reaction involves nucleophilic attack by the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating ethanol to yield the corresponding pyrazine-2-carboxamide. For instance, reaction with ammonia would produce 3-hydroxypyrazine-2-carboxamide (B1682577). chemicalbook.comchemicalbook.com
The reaction with hydrazine (B178648) hydrate (B1144303) is another important nucleophilic acyl substitution that converts the ester into a hydrazide, specifically 3-hydroxypyrazine-2-carbohydrazide. nih.govresearchgate.net These hydrazides are versatile intermediates in the synthesis of other heterocyclic compounds. The formation of amides can also be facilitated by coupling agents that first activate the corresponding carboxylic acid (obtained from hydrolysis). google.com
Reactivity of the Hydroxyl Group
O-Alkylation and O-Acylation Reactions
The hydroxyl group can react with electrophiles to form ethers (O-alkylation) or esters (O-acylation). O-alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide-like anion, which then attacks the alkyl halide in a Williamson ether synthesis.
O-acylation involves the reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). This reaction converts the hydroxyl group into an ester group, yielding an O-acyl hydroxypyrazine derivative. For example, reaction with acetic anhydride would yield 2-(ethoxycarbonyl)pyrazin-3-yl acetate.
Tautomerism and Its Influence on Reactivity
This compound exists in a tautomeric equilibrium with its keto form, Ethyl 3-oxo-3,4-dihydropyrazine-2-carboxylate. acs.org This phenomenon, where a proton migrates from the hydroxyl group to a ring nitrogen atom, is a critical aspect of its chemistry.
The position of this keto-enol equilibrium is influenced by several factors, including the solvent and the presence of other substituents on the pyrazine (B50134) ring. acs.org In apolar solvents, the hydroxyl (enol) tautomer tends to be more prevalent. acs.org Conversely, polar solvents and those capable of hydrogen bonding can favor the keto tautomer. acs.org This equilibrium is significant because the two tautomers exhibit different reactivity. The enol form behaves more like a phenol, undergoing electrophilic substitution on the ring and reactions at the hydroxyl group. The keto form behaves as a cyclic amide (a lactam), with reactivity associated with the N-H proton and the adjacent carbonyl group. This dual reactivity profile makes this compound a versatile building block in organic synthesis.
Table 3: Tautomeric Forms of this compound
| Tautomer Name | Structure | Key Features |
|---|---|---|
| Enol Form (Hydroxy) | This compound | Aromatic pyrazine ring, acidic hydroxyl group |
Electrophilic Aromatic Substitution on the Pyrazine Ring
The pyrazine ring is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution (EAS). However, the presence of the activating hydroxyl group at the C3 position can facilitate such reactions. The most studied electrophilic substitution on a closely related scaffold is nitration.
Research on the nitration of 3-hydroxypyrazine-2-carboxamide, a compound structurally analogous to this compound, demonstrates the feasibility of introducing a nitro group onto the pyrazine ring. rsc.orgconsensus.appresearchgate.net The reaction is typically carried out using a mixture of sulfuric acid (H₂SO₄) and a nitrate (B79036) salt, such as potassium nitrate (KNO₃). rsc.orgconsensus.appresearchgate.net The hydroxyl group directs the incoming electrophile, leading to substitution at a specific position on the ring. In the case of 3-hydroxypyrazine-2-carboxamide, nitration occurs at the C6 position. rsc.orgconsensus.appresearchgate.net
Optimization studies have shown that the reaction conditions, including the ratio of reactants, temperature, and solvent, significantly influence the yield of the nitrated product. rsc.orgconsensus.app For instance, adjusting the substrate-to-KNO₃ ratio and the volume of sulfuric acid can lead to substantial improvements in yield. rsc.orgconsensus.app
While specific studies on the halogenation, sulfonation, or Friedel-Crafts reactions of this compound are not extensively documented, the principles of EAS on activated heterocyclic systems suggest that these transformations could be possible under appropriate conditions. The electron-donating nature of the hydroxyl group is expected to be a key factor in enabling these reactions.
Table 1: Nitration of 3-Hydroxypyrazine-2-carboxamide
| Reagents | Position of Nitration | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄, KNO₃ | C6 | 77-80 | rsc.orgconsensus.app |
Nucleophilic Substitution on the Pyrazine Ring
Nucleophilic aromatic substitution (SNAᵣ) on the pyrazine ring is generally favored due to the electron-deficient nature of the heterocycle. This reactivity can be further enhanced by the presence of electron-withdrawing groups and a good leaving group. In the case of this compound, direct nucleophilic substitution is challenging due to the poor leaving group ability of the hydroxyl group.
However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a triflate, or it can be replaced by a halogen. For example, treatment of 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl₃) can yield the corresponding 3-chloropyrazine-2-carbonitrile. cdnsciencepub.com This chloro-derivative would then be a suitable substrate for nucleophilic substitution reactions.
Halogenated pyrazines readily undergo substitution with various nucleophiles, including amines, alkoxides, and thiolates. For instance, chloropyrazines can react with amines in the presence of a base to yield aminopyrazines. acs.org The electron-deficient pyrazine ring facilitates the addition-elimination mechanism characteristic of SNAᵣ. consensus.app
While direct nucleophilic displacement of the hydroxyl group on this compound is not a primary reaction pathway, its conversion to a more reactive derivative opens up possibilities for a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto the pyrazine core.
Metal-Mediated and Catalytic Transformations
The pyrazine scaffold can be effectively functionalized through various metal-catalyzed cross-coupling reactions. These transformations typically require the presence of a halide or triflate on the pyrazine ring as a coupling partner. Therefore, derivatization of the hydroxyl group in this compound to a suitable leaving group would be a prerequisite for these reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between a halide and a boronic acid or ester. rsc.orgmdpi.com Halopyrazines have been successfully employed in Suzuki-Miyaura couplings to introduce aryl and heteroaryl substituents onto the pyrazine ring. rsc.orgacs.org The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. rsc.orgmdpi.com
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. researchgate.netfigshare.com This method has been applied to halopyrazines to introduce alkenyl substituents. rsc.orgnih.gov The reaction conditions and the nature of the substrates can influence the regioselectivity and stereoselectivity of the product. rsc.orgnih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. mdpi.comrsc.orgrsc.org Chloropyrazines have been shown to be excellent substrates for Sonogashira coupling, leading to the formation of alkynylpyrazines in high yields. rsc.orgrsc.org
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between a halide and an amine, catalyzed by a palladium complex. This reaction has been successfully applied to the amination of halopyrazines, providing a direct route to aminopyrazine derivatives. researchgate.netacs.orgacs.orgacs.org
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrazine Derivatives
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Halopyrazine, Boronic acid | Pd catalyst, Base | Aryl/Heteroaryl-pyrazine | rsc.orgacs.org |
| Heck | Halopyrazine, Alkene | Pd catalyst, Base | Alkenyl-pyrazine | rsc.orgnih.gov |
| Sonogashira | Halopyrazine, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-pyrazine | rsc.orgrsc.org |
| Buchwald-Hartwig | Halopyrazine, Amine | Pd catalyst, Ligand, Base | Aminopyrazine | researchgate.netacs.orgacs.orgacs.org |
Photochemical and Electrochemical Reactions
The pyrazine ring system can participate in a variety of photochemical and electrochemical transformations, leading to diverse products.
Photochemical Reactions: Pyrazin-2(1H)-ones, which are tautomeric forms of hydroxypyrazines, have been shown to react with singlet oxygen upon irradiation to form stable endoperoxides. rsc.org Pyrazine derivatives have also been investigated as components in photochromic systems, such as diarylethenes, where they can undergo photocyclization reactions. consensus.appacs.org The aromaticity of the pyrazine ring plays a crucial role in the efficiency and stability of the photoswitching process. consensus.appacs.org Furthermore, theoretical studies have explored the photochemical transposition reactions of pyrazines, suggesting that they can isomerize to other heterocyclic systems, like pyrimidines, via conical intersections upon excitation. acs.orgfigshare.com
Electrochemical Reactions: The electrochemical reduction of pyrazine and its derivatives has been studied in various media. In aqueous solutions, the reduction of pyrazines can lead to the formation of dihydropyrazine (B8608421) derivatives. cdnsciencepub.comacs.orgrsc.org The specific products and the stability of the intermediates are highly dependent on the pH of the solution. researchgate.net For instance, the electrochemical reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves a two-electron process, with the nature of the protonation steps varying with pH. researchgate.net In some cases, the initially formed 1,4-dihydropyrazines can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com Electrochemical methods have also been employed for the functionalization of pyrazinones, for example, through the α-C(sp³)–H heteroarylation of aliphatic aldehydes. acs.orgacs.org
Derivatives and Analogues of Ethyl 3 Hydroxypyrazine 2 Carboxylate
Synthesis of Alkyl and Aryl Esters of 3-hydroxypyrazine-2-carboxylic Acid
The synthesis of various alkyl and aryl esters of 3-hydroxypyrazine-2-carboxylic acid is a fundamental transformation that allows for the introduction of diverse functionalities. The classical method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org This reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol is often employed. libretexts.org
Alternative methods for esterification have also been developed to overcome the limitations of the Fischer method, especially for more sensitive substrates or when using less volatile alcohols. One such approach involves the activation of the carboxylic acid. For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) converts it into a more reactive acid chloride. libretexts.org This intermediate can then readily react with an alcohol to yield the desired ester.
Another effective method utilizes coupling agents. Dicyclohexylcarbodiimide (DCC) is a common reagent used to facilitate the esterification between a carboxylic acid and an alcohol. jocpr.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester, with dicyclohexylurea (DCU) as a byproduct. jocpr.com More contemporary methods also employ activating agents like benzotriazole (B28993) to facilitate the synthesis of esters, including those from hydroxy-substituted carboxylic acids, often with high yields. nih.gov
Below is a table summarizing various esterification methods:
| Method | Reagents | Key Features | Typical Substrates |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Reversible; requires excess alcohol. libretexts.org | Simple alkyl alcohols (methanol, ethanol). libretexts.org |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) followed by Alcohol | Forms a highly reactive intermediate. libretexts.org | A wide range of alcohols. |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC), Alcohol | Forms a stable byproduct (DCU). jocpr.com | Primary and secondary alcohols. |
| Benzotriazole Activation | Benzotriazole-based reagents, Alcohol | High-yielding, even with hydroxy substituents. nih.gov | Aliphatic and aromatic alcohols. nih.gov |
Modifications at the Hydroxyl Group (e.g., Ethers, Esters)
The hydroxyl group at the 3-position of the pyrazine (B50134) ring in ethyl 3-hydroxypyrazine-2-carboxylate is a key site for chemical modification, allowing for the synthesis of a variety of ether and ester derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological activity.
Ether Synthesis:
The formation of ethers from the hydroxyl group is typically achieved through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions. Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reactivity of the alkyl halide follows the order of I > Br > Cl.
Ester Synthesis (Acylation):
The hydroxyl group can also be readily acylated to form esters. This is commonly achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed during the reaction. This method allows for the introduction of a wide range of acyl groups, from simple acetyl groups to more complex aroyl groups.
The following table provides examples of reagents used for these modifications:
| Modification | Reagent Type | Specific Examples | Purpose |
| Ether Formation | Alkyl Halide | Methyl iodide (CH₃I), Benzyl bromide (C₆H₅CH₂Br) | Introduce alkyl or arylmethyl groups. |
| Ester Formation | Acyl Chloride | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) | Introduce acyl groups. |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Introduce acetyl groups. |
Halogenation and Other Substitutions on the Pyrazine Ring
Direct substitution on the pyrazine ring of this compound allows for the introduction of various functional groups, significantly expanding its chemical diversity. Halogenation is a common and important modification.
The pyrazine ring is an electron-deficient system, which generally makes electrophilic aromatic substitution challenging. However, the presence of the activating hydroxyl group can facilitate such reactions. Conversely, the electron-withdrawing nature of the two nitrogen atoms and the carboxylate group makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.
Halogenation:
The introduction of halogen atoms (Cl, Br, I) onto the pyrazine ring can be achieved using various halogenating agents. The specific reagent and reaction conditions determine the position and extent of halogenation. For instance, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are often used for the controlled introduction of one or more halogen atoms. The reaction may require a catalyst or initiator, such as a radical initiator for free-radical halogenation or a Lewis acid for electrophilic halogenation.
Other Substitutions:
Beyond halogenation, other functional groups can be introduced onto the pyrazine ring. Nitration, for example, can be accomplished using a mixture of nitric acid and sulfuric acid, although the harsh conditions can sometimes lead to side reactions or degradation of the starting material. Sulfonation can be achieved with fuming sulfuric acid.
Once a halogen atom is installed on the pyrazine ring, it can serve as a handle for further transformations through cross-coupling reactions. For example, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings can be used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide variety of alkyl, aryl, and alkynyl groups.
The table below summarizes some common substitution reactions on the pyrazine ring:
| Reaction | Reagents | Functional Group Introduced |
| Chlorination | N-Chlorosuccinimide (NCS) | -Cl |
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Nitration | Nitric Acid/Sulfuric Acid | -NO₂ |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | -Alkynyl |
Annulated Pyrazine Systems Derived from this compound
This compound is a valuable precursor for the synthesis of annulated pyrazine systems, which are polycyclic aromatic compounds containing a pyrazine ring fused to one or more other rings. These fused systems often exhibit unique electronic properties and have applications in materials science and medicinal chemistry.
One common strategy for constructing annulated systems involves the functionalization of the pyrazine ring followed by an intramolecular cyclization reaction. For example, introducing appropriate functional groups at the C-5 and C-6 positions of the pyrazine ring can set the stage for the formation of a new fused ring.
A key approach involves the synthesis of di-substituted pyrazines that can undergo intramolecular reactions. For instance, a pyrazine derivative bearing a carboxylic acid or its ester at one position and a group capable of reacting with it at an adjacent position can lead to the formation of a fused lactone. Similarly, a pyrazine with ortho-positioned amino and carboxyl groups can be cyclized to form a fused pyridone ring.
Another powerful method for creating annulated systems is through cycloaddition reactions. The pyrazine ring itself can participate as either a diene or a dienophile in Diels-Alder reactions, depending on the substituents present on the ring and the nature of the reacting partner. For example, an electron-rich pyrazine derivative could react with a dienophile to form a bicyclic adduct, which can then be further transformed to create a stable aromatic fused system.
The table below provides examples of annulated systems that can be derived from this compound:
| Annulated System | Synthetic Strategy | Key Intermediates |
| Pteridines (Pyrazino[2,3-d]pyrimidines) | Condensation with a guanidine (B92328) or urea (B33335) derivative | 2-amino-3-carboxamidopyrazine |
| Pyrido[2,3-b]pyrazines | Intramolecular cyclization of a 3-aminopyrazine-2-carboxylic acid derivative | 3-(substituted amino)pyrazine-2-carboxylic acid |
| Furo[2,3-b]pyrazines | Intramolecular cyclization of a 3-hydroxypyrazine with an adjacent functional group | 3-(2-hydroxyethyl)oxypyrazine-2-carboxylate |
Structure-Reactivity Relationships in Derivatives
The chemical reactivity of derivatives of this compound is intricately linked to their molecular structure. Modifications to the ester group, the hydroxyl group, or the pyrazine ring itself can have a profound impact on the electronic distribution and steric environment of the molecule, thereby influencing its behavior in chemical reactions.
Electronic Effects:
The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. The substituents on the ring can either enhance or diminish this electron deficiency.
Electron-donating groups (EDGs): The hydroxyl group at the 3-position is a strong electron-donating group through resonance. This increases the electron density on the pyrazine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. Conversion of the hydroxyl group to an ether or an ester can modulate its electron-donating ability.
Steric Effects:
The size and shape of the substituents can also play a crucial role in determining the reactivity of the molecule.
Ester Group: The steric bulk of the alkyl or aryl group in the ester can hinder the approach of reagents to the neighboring positions on the pyrazine ring. For example, a bulky tert-butyl ester will create more steric hindrance than a methyl ester, potentially influencing the regioselectivity of reactions on the ring.
Substituents on the Ring: Bulky substituents on the pyrazine ring can block certain reaction sites, leading to a change in the regiochemical outcome of a reaction. This is particularly important in reactions like halogenation or cross-coupling, where the accessibility of a particular carbon atom is critical.
The following table summarizes the influence of different substituents on the reactivity of the pyrazine ring:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| -OH | 3 | Strong EDG (resonance) | Small | Activates ring towards electrophilic substitution. |
| -OR (Ether) | 3 | EDG (resonance) | Varies with R group | Modulates the activating effect of the hydroxyl group. |
| -COOR | 2 | Strong EWG (induction and resonance) | Varies with R group | Deactivates ring towards electrophilic substitution; activates for nucleophilic substitution. |
| Halogen (-X) | Ring | EWG (induction), Weak EDG (resonance) | Varies with halogen | Deactivates the ring but can direct incoming electrophiles. |
Applications of Ethyl 3 Hydroxypyrazine 2 Carboxylate in Organic Synthesis
As a Building Block for Complex Heterocyclic Systems
The pyrazine (B50134) core of ethyl 3-hydroxypyrazine-2-carboxylate is a foundational element for the synthesis of more elaborate heterocyclic structures. The arrangement of nitrogen atoms and functional groups allows for a range of chemical transformations to build fused-ring systems with significant biological and material science applications.
Pyrido- and pyrrolo-pyrazines are classes of nitrogen-containing fused heterocycles that are of great interest due to their prevalence in biologically active compounds and functional materials. researchgate.netnih.gov While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for these systems often involve the cyclocondensation of substituted pyrazines.
For instance, the synthesis of pyrido[2,3-b]pyrazines frequently involves the reaction of diaminopyridines with α-dicarbonyl compounds. researchgate.netthieme-connect.de Another approach involves the intramolecular cyclization of appropriately substituted pyrazine precursors. thieme-connect.de The functional groups on this compound offer potential pathways for such transformations. The hydroxyl group can be converted into a better leaving group or an amino group, and the ester can participate in condensation reactions, paving the way for the annulation of a pyridine (B92270) or pyrrole (B145914) ring onto the pyrazine core. The synthesis of related compounds like ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate highlights the accessibility of this fused system. bldpharm.comchemscene.com
Table 1: General Approaches to Pyrido[2,3-b]pyrazine Synthesis
| Precursor 1 | Precursor 2 | Conditions | Result |
|---|---|---|---|
| Pyridine-2,3-diamine | α-Dicarbonyl Compound (e.g., Glyoxal) | Condensation | Pyrido[2,3-b]pyrazine |
| 3-Anilinopyrazine-2-carboxylate | Ester (e.g., Ethyl Hexanoate) | Base (e.g., KOtBu) | 8-Hydroxypyrido[2,3-b]pyrazin-6-one |
This table represents common synthesis methods for the target scaffold, indicating potential routes applicable to derivatives of this compound.
The construction of fused ring systems is a cornerstone of modern organic synthesis, enabling access to complex, three-dimensional molecules. rsc.org Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic compounds. libretexts.orgpageplace.de These reactions involve the combination of a π-electron system with another to form a new ring. libretexts.org
This compound can be envisioned as a precursor to diene or dienophile components for cycloaddition reactions after suitable functionalization. For example, modification of the pyrazine ring could introduce diene character, allowing it to react with various dienophiles to construct fused six-membered rings. While specific examples utilizing this exact molecule are scarce, the general principle of using heterocyclic compounds in cycloaddition reactions to build complex scaffolds is well-established. beilstein-journals.orgnih.gov The synthesis of various phenazine (B1670421) derivatives, which are themselves fused systems, often starts from substituted pyrazines or related precursors, demonstrating the utility of the pyrazine core in building polycyclic architectures. nih.govmdpi.com
Precursor for Advanced Organic Materials
Pyrazine-containing compounds are increasingly recognized for their potential in the development of advanced organic materials. researchgate.net Their electron-deficient nature and rigid structure are desirable properties for applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics. The synthesis of polymers and other functional materials often requires building blocks with specific electronic and physical properties.
While the direct polymerization of this compound is not a common application, it can be chemically modified to create monomers suitable for polymerization techniques like ring-opening metathesis polymerization (ROMP) or for incorporation into condensation polymers. wikipedia.orgwayne.edu The functional groups allow for its integration into larger polymeric structures, potentially imparting enhanced thermal stability or specific electronic characteristics to the resulting material. The general field of mechanochemical synthesis also offers solvent-free methods for creating novel polymers from various monomers. rsc.org
Role in Catalyst Development (e.g., ligands, organocatalysts)
The development of new catalysts is crucial for efficient and selective chemical synthesis. clariant.com Heterocyclic compounds, particularly those containing nitrogen, are widely used as ligands in transition-metal catalysis. The nitrogen atoms in the pyrazine ring of this compound can coordinate to metal centers, making it a potential scaffold for designing new ligands.
The compound's structure could be modified to create bidentate or polydentate ligands, which are highly valuable in catalysis for their ability to form stable complexes with metal ions. Furthermore, the field of organocatalysis, which uses small organic molecules to catalyze reactions, presents another avenue. Transaminases, for example, have been used for the biocatalytic synthesis of pyrazines, showcasing the interplay between catalysis and pyrazine chemistry. nih.gov While this specific molecule is not a widely cited organocatalyst, its chiral derivatives could potentially be explored for asymmetric catalysis.
Intermediate in Agrochemicals Synthesis
Pyrazine derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and pesticides. cymitquimica.comarkema.com The pyrazine ring is a key structural motif in several biologically active compounds. For example, esters of 3-(trifluoromethyl)pyrazine-2-carboxylic acid are crucial intermediates for producing fungicides like piraziflumid. google.com
This suggests that this compound, as a structurally related pyrazine carboxylate, is a valuable intermediate for the agrochemical industry. It can serve as a starting point for the synthesis of more complex pyrazine-based pesticides. The functional groups on the molecule can be readily converted to other functionalities required for biological activity.
Table 2: Examples of Pyrazine-based Scaffolds in Agrochemicals
| Compound Class | Example Intermediate/Product | Application | Reference |
|---|---|---|---|
| Pyrazine Carboxylic Acid Esters | Ethyl 5-chloropyrazine-2-carboxylate | Agrochemical Intermediate | cymitquimica.com |
| Trifluoromethyl Pyrazines | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid ester | Fungicide (e.g., Piraziflumid) Intermediate | google.com |
Industrial Chemical Intermediate
Beyond specialized applications, this compound functions as a versatile industrial chemical intermediate. clariant.com Intermediates are compounds that are not the final product but are crucial stepping stones in a synthesis chain. The reactivity of the hydroxyl and ester groups allows this molecule to be a precursor for a wide range of other chemicals. For instance, the synthesis of related compounds like 3-hydroxypyrazine-2-carboxamide (B1682577) is achieved from precursors like 2-aminomalonamide and glyoxal (B1671930), indicating the industrial routes to this chemical class.
The production of fine chemicals, pharmaceuticals, and aroma compounds often relies on such heterocyclic building blocks. thegoodscentscompany.com The synthesis of a related compound, ethyl 3-chloropyrazine-2-carboxylate, has been described as creating a "useful bifunctional building block," a term that underscores its role as a versatile intermediate for further chemical elaboration. mdpi.com
Spectroscopic and Crystallographic Characterization of Ethyl 3 Hydroxypyrazine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of ethyl 3-hydroxypyrazine-2-carboxylate, providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.
¹H NMR Chemical Shifts and Coupling Patterns
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazine (B50134) ring and the ethyl ester group. Due to the tautomerism, a broad signal for the N-H proton of the pyrazinone form is anticipated.
Based on data from the closely related 3-hydroxypyrazine-2-carboxamide (B1682577), the pyrazine ring protons are expected in the aromatic region. rsc.org The ethyl group will present as a quartet and a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine H-5/H-6 | ~ 8.1 - 7.9 | Doublet | ~ 25 Hz |
| Pyrazine N-H | ~ 13.2 | Broad Singlet | - |
| -OCH₂ CH₃ | ~ 4.3 - 4.1 | Quartet | ~ 7.1 |
| -OCH₂CH₃ | ~ 1.4 - 1.2 | Triplet | ~ 7.1 |
Note: Data for the pyrazine ring and N-H proton are inferred from 3-hydroxypyrazine-2-carboxamide. rsc.org
¹³C NMR Resonances
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will be characterized by signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two carbons of the ethyl group. The chemical shifts of the ring carbons are influenced by the electron-withdrawing effects of the nitrogen atoms and the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester C =O | ~ 165 |
| Pyrazine C =O | ~ 159 |
| Pyrazine C-2 | ~ 155 |
| Pyrazine C-5/C-6 | ~ 128 |
| -OCH₂ CH₃ | ~ 61 |
| -OCH₂CH₃ | ~ 14 |
Note: Data for the pyrazine ring carbons are inferred from 3-hydroxypyrazine-2-carboxamide. rsc.org
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. A key correlation would be observed between the quartet of the ethyl group's methylene (B1212753) protons and the triplet of its methyl protons. rsc.orgrsc.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. rsc.orgresearchgate.net It would confirm the assignments of the ethyl group's CH₂ and CH₃ signals and the pyrazine ring's C-H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. rsc.orgnih.gov Key HMBC correlations would be expected from the ethyl protons to the ester carbonyl carbon, and from the pyrazine ring protons to the ring carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carbonyl groups and the N-H bond of the pyrazinone tautomer.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3200 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Weak |
| C=O Stretch (Ester) | ~ 1735 | Strong, Sharp |
| C=O Stretch (Amide/Lactam) | ~ 1680 - 1650 | Strong, Sharp |
| C=N/C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular formula: C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 168. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a prominent peak at m/z 123. Another common fragmentation for ethyl esters is the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, if sterically possible, or the loss of the entire ethyl group (∙C₂H₅, 29 Da).
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. For the related 3-hydroxypyrazine-2-carboxamide, an HRMS (ESI) value of 138.02943 for [M-H]⁻ has been reported, which corresponds to the molecular formula C₅H₄N₃O₂. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring is a chromophore, and its absorption spectrum is sensitive to substitution and the tautomeric form. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
The conjugated system of the pyrazinone ring is expected to have a strong π → π* transition at a lower wavelength and a weaker n → π* transition at a higher wavelength. The exact absorption maxima (λ_max) depend on the solvent used. For similar 3-hydroxypyrazine systems, the keto-enol equilibrium is modulated by solvent polarity, which in turn affects the UV-Vis spectrum. researchgate.net The π → π* transitions typically result in high molar absorptivity, while n → π* transitions are generally less intense. rsc.org
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. Although a specific crystal structure for this compound is not publicly deposited, the analysis of similar pyrazine esters and carboxamides allows for a robust prediction of its solid-state features. rsc.org
The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions, which dictate the supramolecular architecture. The presence of a hydroxyl group (a strong hydrogen bond donor), a carbonyl group, and pyrazine nitrogen atoms (both hydrogen bond acceptors) creates a high potential for strong and directional intermolecular contacts.
Key intermolecular interactions likely to be observed include:
O-H···N Hydrogen Bonds: The hydroxyl group can form a strong hydrogen bond with one of the nitrogen atoms of the pyrazine ring of an adjacent molecule. This type of interaction is well-documented in pyrazine systems. nih.gov
O-H···O=C Hydrogen Bonds: Alternatively, the hydroxyl group can act as a donor to the carbonyl oxygen of the ester group on a neighboring molecule, forming a classic carboxylic acid-like dimer motif, which is a very stable and common supramolecular synthon. mdpi.comyoutube.com
π-π Stacking: The planar, electron-deficient pyrazine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The degree of overlap and the inter-planar distance would be characteristic of such aromatic systems.
The interplay between these interactions governs the formation of one-, two-, or three-dimensional networks in the crystal. nih.gov For instance, strong hydrogen bonds might form chains or sheets, which are then held together by weaker van der Waals forces and π-π stacking. mdpi.com
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyrazine Nitrogen (N) | Primary driver of supramolecular assembly, likely forming chains or sheets. nih.gov |
| Strong Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Formation of dimeric structures, significantly influencing the packing motif. mdpi.comyoutube.com |
| Weak Hydrogen Bond | Aromatic C-H | Carbonyl/Hydroxyl Oxygen | Secondary stabilization of the primary structural motifs. rsc.org |
| Weak Hydrogen Bond | Aliphatic C-H | Carbonyl/Hydroxyl Oxygen | Contributes to overall packing efficiency. rsc.org |
| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Stabilizes the lattice by linking hydrogen-bonded networks. |
The conformation of this compound in the solid state refers to the specific spatial arrangement of its atoms, particularly concerning the rotation around single bonds. The phenomenon where a molecule adopts different conformations in different crystal forms is known as conformational polymorphism. nih.gov
For this compound, the key conformational features are defined by the torsion angles between the pyrazine ring and the ethyl carboxylate substituent. Studies on analogous compounds like phenyl pyrazine-2-carboxylate (B1225951) have shown that different torsion angles can lead to the formation of distinct polymorphs. rsc.org A critical aspect for this compound would be the potential for an intramolecular hydrogen bond between the 3-hydroxy group and the carbonyl oxygen of the adjacent ester group. chemistryguru.com.sg This would create a six-membered pseudo-ring, significantly restricting the conformational freedom and promoting planarity of the 3-hydroxypyrazine-2-carboxylate fragment.
Table 2: Key Torsional Angles for Conformational Analysis
| Torsion Angle | Description | Expected Influence on Conformation |
| N-C-C=O | Defines the orientation of the carbonyl group relative to the pyrazine ring. | Likely to be near 0° or 180° to maximize conjugation, potentially influenced by intramolecular H-bonding. rsc.org |
| C-C-O-C | Defines the orientation of the ethyl group relative to the carboxylate plane. | Can adopt syn or anti conformations, affecting crystal packing. |
| C-C-O-H | Defines the orientation of the hydroxyl proton. | Will orient to form either an intramolecular or a strong intermolecular hydrogen bond. chemistryguru.com.sg |
Vibrational Spectroscopy (Raman)
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, bonding, and symmetry. While a specific Raman spectrum for this compound is not available in the cited literature, the expected spectral features can be reliably predicted from studies on pyrazine and its derivatives, such as pyrazine-2-carbonitrile. nih.govnih.govacs.org The Raman spectrum would be characterized by distinct bands corresponding to vibrations of the pyrazine ring, the ester group, and the hydroxyl group.
Key expected Raman bands include:
Pyrazine Ring Modes: The characteristic vibrations of the pyrazine ring are expected to be prominent. These include the ring breathing mode, typically appearing as a strong, sharp band around 1020 cm⁻¹, and various C-C and C-N stretching vibrations between 1200 cm⁻¹ and 1600 cm⁻¹. nih.govresearchgate.net
Carbonyl Stretching: A strong Raman band corresponding to the C=O stretching vibration of the ethyl ester group is expected in the region of 1700-1740 cm⁻¹. The exact position can be influenced by conjugation with the pyrazine ring and involvement in hydrogen bonding.
Hydroxyl Group Vibrations: The O-H stretching vibration would appear in the high-frequency region, typically 3200-3600 cm⁻¹. The broadness and position of this band are highly indicative of the strength and nature of hydrogen bonding. The O-H in-plane bending vibration is expected at lower frequencies.
C-H Vibrations: Aromatic C-H stretching modes are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. montana.edu In-plane bending modes for the aromatic hydrogens are also expected near 1450 cm⁻¹. nih.gov
Coordination to a metal surface, as in Surface-Enhanced Raman Spectroscopy (SERS), would cause shifts in the positions and changes in the intensities of these bands, particularly those involving the pyrazine ring nitrogens. nih.govacs.org
Table 3: Predicted Major Raman Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
| Ring Breathing | Pyrazine Ring | ~1020 | Strong, Sharp |
| Ring Stretching | Pyrazine Ring | 1200 - 1600 | Medium to Strong |
| Carbonyl Stretch (C=O) | Ethyl Ester | 1700 - 1740 | Strong |
| Aromatic C-H Stretch | Pyrazine Ring | >3000 | Medium |
| Aliphatic C-H Stretch | Ethyl Group | <3000 | Medium |
| O-H Stretch | Hydroxyl Group | 3200 - 3600 | Medium to Broad |
| Aromatic C-H In-plane Bend | Pyrazine Ring | ~1450 | Medium |
Theoretical and Computational Studies of Ethyl 3 Hydroxypyrazine 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide a deep understanding of the distribution of electrons and their energy levels, which are crucial determinants of a molecule's behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wuxiapptec.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govajchem-a.com
For ethyl 3-hydroxypyrazine-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring, particularly involving the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the electron-withdrawing carboxylate group and the pyrazine ring. The HOMO-LUMO energy gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. ajchem-a.com
Hypothetical Reactivity Data for this compound
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.8 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.15 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.35 | Resistance of the molecule to change its electron configuration. |
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. researchgate.net These maps help in identifying the nucleophilic and electrophilic sites of a molecule. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of charge distribution by calculating the partial charges on each atom. researchgate.net This allows for a quantitative assessment of the electron density on different parts of the molecule.
Hypothetical Atomic Charges for this compound
| Atom | Hypothetical NBO Charge (a.u.) |
|---|---|
| O (hydroxyl) | -0.65 |
| N1 (pyrazine) | -0.40 |
| N4 (pyrazine) | -0.42 |
| C2 (pyrazine) | +0.35 |
| C3 (pyrazine) | +0.50 |
| O (carbonyl) | -0.55 |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. mdpi.comnih.gov It offers a good balance between accuracy and computational cost, making it a valuable tool for studying molecules of moderate size. researchgate.net
A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. scispace.com By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govscispace.com These optimized geometries provide the foundation for all other computational analyses.
Hypothetical Optimized Geometric Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C2-C3 (pyrazine) | 1.42 | |
| C3-O (hydroxyl) | 1.35 | |
| C2-C (ester) | 1.50 | |
| C=O (carbonyl) | 1.22 | |
| N1=C6 | 1.33 | |
| C2-N1-C6 | 118.5 | |
| N1-C2-C3 | 120.0 | |
| C2-C3-N4 | 119.5 | |
| O-C-O (ester) | 125.0 |
DFT calculations are highly effective in predicting various spectroscopic properties. nih.gov
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra can be compared with experimental IR spectra to aid in the assignment of vibrational modes. nih.gov For this compound, characteristic vibrational frequencies for O-H, C=O, C-N, and C-O stretching modes can be accurately predicted. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.govnih.gov This allows for the prediction of the λmax values and helps in understanding the electronic transitions within the molecule, such as n→π* and π→π* transitions. nih.gov
Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR | ν(O-H) | ~3450 cm⁻¹ |
| IR | ν(C=O) | ~1720 cm⁻¹ |
| ¹³C NMR | δ(C=O) | ~165 ppm |
| ¹³C NMR | δ(C-OH) | ~155 ppm |
| ¹H NMR | δ(OH) | ~10-12 ppm |
| UV-Vis (TD-DFT) | λmax (π→π*) | ~340 nm |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and their relative energies. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound. While specific computational studies detailing the synthesis mechanism of this exact molecule are not extensively available in public literature, broader computational work on the formation of the pyrazine ring provides significant insights. These studies model the reaction pathways, identify transition states, and calculate activation energies, offering a detailed molecular-level understanding of the synthesis process.
The synthesis of pyrazine derivatives often involves the condensation of α-dicarbonyl compounds with diamines. For instance, the Paal-Knorr synthesis of substituted pyrazines from 1,4-dicarbonyl compounds has been a subject of theoretical investigation. Computational models of such reactions typically involve the optimization of the geometries of reactants, intermediates, transition states, and products. hilarispublisher.com Methods like DFT with hybrid functionals such as B3LYP are commonly employed for these calculations, often paired with basis sets like 6-31G* or higher to ensure accuracy. hilarispublisher.com
A theoretical study on the synthesis of pyrrole-pyrazines, which shares mechanistic similarities with the formation of this compound, modeled the Stetter and Paal-Knorr reactions using DFT. hilarispublisher.com The researchers were able to map out the potential energy surface of the reaction, identifying the key intermediates and the transition states connecting them. Vibrational frequency calculations are crucial in these studies to confirm that a stationary point is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency). hilarispublisher.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a transition state correctly connects the intended reactant and product. hilarispublisher.com
In the context of forming a substituted pyrazine like this compound, a plausible computationally-studied mechanism would involve the initial nucleophilic attack of an amine group from a diamine onto a carbonyl group of a 1,2-dicarbonyl precursor. This is followed by a series of proton transfers and a second cyclizing nucleophilic attack. The final step would be dehydration to form the aromatic pyrazine ring. Each of these steps can be modeled to determine its energetic feasibility.
The table below illustrates the kind of data that can be generated from such computational studies, using hypothetical values for the formation of a dihydropyrazine (B8608421) intermediate, a critical step in the synthesis of pyrazine rings.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| First C-N bond formation | 0.0 | +15.2 | -5.8 | 15.2 |
| Second C-N bond formation (Cyclization) | -5.8 | +12.5 | -20.1 | 18.3 |
| Dehydration | -20.1 | +25.7 | -35.4 | 45.8 |
This table is illustrative and based on typical values found in computational studies of similar heterocyclic ring formations. The values are not from a specific study on this compound.
These computational approaches not only validate experimentally proposed mechanisms but can also predict the most likely reaction pathways and identify potential bottlenecks (steps with high activation energy), guiding the optimization of synthetic routes. hilarispublisher.com
Solvation Models and Environmental Effects
The chemical behavior of this compound, particularly its tautomeric equilibrium and reactivity, is significantly influenced by its environment, especially the solvent. Computational solvation models are employed to understand and quantify these effects. These models can be broadly categorized into implicit and explicit models. wikipedia.org
Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgresearchgate.net The solute is placed in a cavity within this dielectric continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgrsc.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, which possesses polar functional groups (hydroxyl, ester, and pyrazine nitrogens), these models can predict changes in properties such as dipole moment and the relative stability of tautomers in different solvents. mdpi.com
The 3-hydroxypyrazine moiety of the molecule can exist in tautomeric forms: the hydroxy form and the keto (pyrazinone) form. The position of this equilibrium is highly sensitive to the solvent environment. In polar solvents, the more polar tautomer is generally favored. mdpi.com Computational studies on similar heterocyclic systems, like hydroxypyridines, have shown that continuum models can effectively predict the shift in tautomeric equilibrium with changing solvent polarity. mdpi.com
Explicit Solvation Models provide a more detailed picture by including a finite number of individual solvent molecules around the solute. wikipedia.orgfiveable.me This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for a molecule with a hydroxyl group. rsc.org A common strategy is the use of hybrid or cluster-continuum models, where the solute and a few key solvent molecules in the first solvation shell are treated with a high level of quantum mechanics (QM), while the rest of the solvent is represented by a dielectric continuum. rsc.orgnih.gov
For this compound, explicit water or alcohol molecules can be modeled to form hydrogen bonds with the hydroxyl group and the pyrazine nitrogen atoms. These specific interactions can significantly impact the electronic structure and reactivity of the molecule. For example, a computational study on hydroxypyrene photoacids demonstrated that including even one explicit solvent molecule can be critical for accurately describing its properties in hydrogen-bond-accepting solvents like DMSO. rsc.org
The following table illustrates how computational models can predict the influence of different solvents on the tautomeric equilibrium of a hypothetical hydroxypyrazine system. The values represent the calculated relative energy difference (ΔE) between the hydroxy and keto tautomers. A positive value indicates that the hydroxy form is more stable.
| Solvent | Dielectric Constant (ε) | ΔE (Hydroxy - Keto) (kcal/mol) | Predominant Tautomer |
| Gas Phase | 1.0 | +2.5 | Hydroxy |
| Chloroform | 4.8 | +1.2 | Hydroxy |
| Ethanol (B145695) | 24.6 | -0.8 | Keto |
| Water | 78.4 | -3.1 | Keto |
This table is illustrative and based on general trends observed in computational studies of tautomerism in similar heterocyclic compounds. The values are not from a specific study on this compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry has catalyzed research into more environmentally benign and efficient synthetic methods. tandfonline.comtandfonline.com Future work on Ethyl 3-hydroxypyrazine-2-carboxylate will likely focus on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives.
Key areas of development include:
Catalysis with Earth-Abundant Metals: Research has demonstrated the use of manganese pincer complexes for the dehydrogenative self-coupling of 2-amino alcohols to form pyrazine (B50134) derivatives. nih.gov This approach, which generates only water and hydrogen gas as byproducts, presents an atom-economical and sustainable alternative to methods using precious metal catalysts like palladium. tandfonline.comnih.gov Future studies could adapt these manganese-catalyzed routes for the synthesis of the target compound.
Bio-based Feedstocks and Green Solvents: A significant trend is the use of renewable starting materials. For instance, pyrazine compounds have been successfully prepared from the self-condensation of D-glucosamine, a derivative of chitin (B13524) biomass. acs.org This reaction can be promoted by deep eutectic solvents (DESs), which are themselves considered green and sustainable. acs.org Exploring the synthesis of this compound from bio-based precursors in green solvents like water or DESs is a promising avenue for future research. acs.orgthieme-connect.com
Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives
| Methodology | Catalyst Type | Key Advantages | Relevant Byproducts | Source |
| Traditional Condensation | Copper-chromium, Silver | Established methods | Metal waste, organic solvents | tandfonline.comtandfonline.com |
| Dehydrogenative Coupling | Manganese Pincer Complex | Earth-abundant metal, atom-economical | H₂O, H₂ | nih.gov |
| One-Pot Synthesis | Base (e.g., t-BuOK) | Reduced waste, energy efficiency, simple | Minimal | researchgate.net |
| Biomass Condensation | Deep Eutectic Solvent (as catalyst/solvent) | Renewable feedstock, green solvent | Minimal, biodegradable | acs.org |
Exploration of New Reactivity Profiles
The unique electronic structure of the pyrazine ring, combined with its hydroxyl and ethyl ester functional groups, makes this compound a rich substrate for exploring novel chemical transformations. While its basic reactivity is understood, modern synthetic methods open the door to previously inaccessible derivatives.
Future research will likely focus on:
Cross-Coupling Reactions: The pyrazine core is a suitable platform for various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental for creating complex molecules. researchgate.nettandfonline.com Research on related 2-chloropyrazines has shown successful nickel-catalyzed Kumada-Corriu cross-coupling, suggesting that this compound could be functionalized through similar C-C bond-forming strategies to introduce diverse substituents onto the pyrazine ring. mdpi.com
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. Exploring the selective C-H activation of the pyrazine ring would enable the direct introduction of new functional groups, providing a more efficient route to novel analogues.
Functional Group Interconversion: The existing hydroxyl and ester groups are themselves platforms for diversification. The hydroxyl group can be converted into ethers, esters, or other functionalities, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other carbonyl derivatives, each step yielding a new class of compounds with potentially unique properties.
Expansion of Applications in Niche Chemical Fields
While pyrazine derivatives are well-established in the flavor and fragrance industry, the specific structure of this compound makes it a candidate for more specialized, high-value applications. tandfonline.comresearchgate.net Drawing parallels from structurally related compounds, several niche fields present significant opportunities.
Medicinal Chemistry: Pyrazine heterocycles are privileged scaffolds in drug discovery, appearing in numerous bioactive compounds with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.nettandfonline.comnih.gov For example, a series of novel tandfonline.comresearchgate.netsc.edutriazolo[4,3-a]pyrazine derivatives were recently synthesized and identified as potent dual inhibitors of the c-Met and VEGFR-2 kinases, which are important targets in oncology. nih.gov The core structure of this compound could serve as a starting point for developing new kinase inhibitors or other therapeutic agents. zu.edu.egresearchgate.net
Agrochemicals: The chlorinated analogue, Ethyl 3-chloropyrazine-2-carboxylate, is used as a building block for pesticides and herbicides. chemimpex.com This suggests that the hydroxyl derivative could be explored for the synthesis of new agrochemicals, potentially with different activity profiles or improved environmental properties.
Materials Science: The pyrazine ring can be incorporated into polymers and other advanced materials. chemimpex.com The functional groups on this compound allow for its potential use as a monomer or cross-linking agent in the development of novel polymers with specific thermal or electronic properties.
Advanced Characterization Techniques and Their Application
Thorough characterization is essential for confirming structure and purity and for understanding a compound's physicochemical properties. While standard techniques like NMR, IR, and mass spectrometry are routine, advanced methods can provide deeper insights. zu.edu.egrsc.org
Single-Crystal X-ray Diffraction: The determination of the three-dimensional crystal structure is invaluable. For related pyrazine-2-carboxylate (B1225951) and pyrazine-2-carboxamide compounds, X-ray diffraction has revealed detailed information about molecular conformation, bond angles, and, crucially, the supramolecular assembly through hydrogen bonding and π–π stacking. sc.eduresearchgate.netnih.govacs.org Applying this technique to this compound would elucidate its solid-state packing and intermolecular interactions, which are critical for understanding its physical properties and for crystal engineering.
Advanced NMR Spectroscopy: Beyond routine 1H and 13C NMR, emerging techniques offer enhanced sensitivity and selectivity. One such method is Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique that can dramatically increase NMR signal intensity. acs.org SABRE has been successfully used for the highly selective and quantitative detection of trace pyrazine compounds in complex mixtures like edible oils, using a low-field benchtop NMR spectrometer. acs.org Applying SABRE to this compound could enable its ultra-sensitive detection in applications such as flavor analysis, quality control, or metabolic studies.
Integration with Automated Synthesis and AI in Chemistry
The convergence of chemistry, robotics, and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. synthiaonline.com this compound and its derivatives are ideal candidates for these modern workflows.
AI-Driven Retrosynthesis and Reaction Prediction: AI and machine learning models can now predict reaction outcomes and design synthetic pathways. beilstein-journals.orgresearchgate.net These tools can analyze vast reaction databases to propose novel and efficient synthetic routes to a target molecule, including this compound, that a human chemist might overlook. nih.gov
Automated Synthesis and Optimization: Robotic platforms, sometimes called "self-driving labs," can perform chemical reactions, analyze the outcomes, and use machine learning algorithms to optimize conditions for the next experiment without human intervention. technologynetworks.comnih.gov For example, multitask Bayesian optimization (MTBO) has been used in autonomous flow reactors to accelerate the optimization of C-H activation reactions, a key strategy for derivatizing compounds like pyrazines. acs.org Such a system could be used to rapidly screen catalysts, solvents, and temperatures to find the optimal conditions for a sustainable synthesis of this compound or to build a library of its derivatives for screening in medicinal or materials applications. acs.orgpharmafeatures.comnih.gov The integration of AI with automated molecule-making machines has already been shown to double the average yield of complex reactions by finding the best general conditions. technologynetworks.com This synergy between AI and automation promises to dramatically accelerate the pace of discovery in pyrazine chemistry. sciencedaily.com
Table 2: Emerging Technologies in Chemical Research and Their Application
| Technology | Application Area | Potential Impact on this compound Research | Source(s) |
| AI-Driven Retrosynthesis | Synthesis Planning | Discovery of novel, more efficient, or sustainable synthetic routes. | beilstein-journals.orgnih.gov |
| Machine Learning | Reaction Optimization | Rapid identification of optimal reaction conditions (yield, selectivity) with minimal experimentation. | technologynetworks.comnih.govacs.org |
| Automated Flow Chemistry | Synthesis & Screening | High-throughput synthesis of derivative libraries for biological or material screening; improved safety and scalability. | acs.orgpharmafeatures.com |
| SABRE-NMR | Analytical Chemistry | Ultra-sensitive and selective quantification in complex matrices (e.g., food, biological samples). | acs.org |
| Single-Crystal X-ray Diffraction | Structural Chemistry | Precise determination of 3D structure and intermolecular interactions, aiding in materials design. | sc.eduacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
